2,2-Dimethyl-4-oxopyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

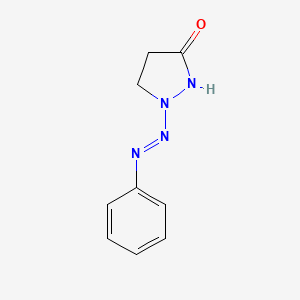

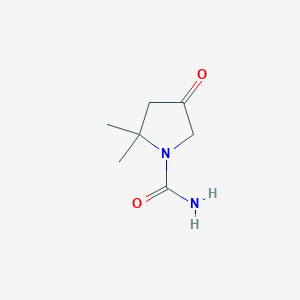

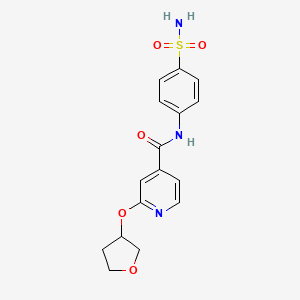

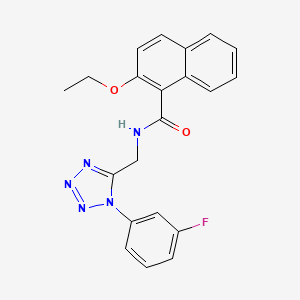

2,2-Dimethyl-4-oxopyrrolidine-1-carboxamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The structure of 2,2-Dimethyl-4-oxopyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring. The ring is saturated and has sp3 hybridization . The non-planarity of the ring leads to a phenomenon called “pseudorotation”, which allows for increased three-dimensional coverage .Scientific Research Applications

Antituberculosis Activity

A study on imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This research suggests the utility of structurally similar compounds in developing new antituberculosis agents with selective potency (Moraski et al., 2011).

Molecular and Crystal Structures

The transformation of 2-pyridone-5-amide into nitrile and related compounds was studied, highlighting the importance of molecular and crystal structure analyses in understanding chemical reactions and designing new compounds (Koval’ et al., 2017).

Synthesis of Polyamides

Research into the synthesis and characterization of new polyamides based on specific carboxamides demonstrates the role of these compounds in creating novel materials with desirable properties, such as solubility and thermal stability (Faghihi & Mozaffari, 2008).

Ligand Flexibility in Copper(II) Complexes

The synthesis of ligands containing pyridine 2-carboxamide units and their copper(II) complexes underscores the significance of ligand flexibility in coordinating and structuring metal complexes, which is relevant to catalysis and material science (Rowland et al., 2001).

Intermolecular Hydrogen Bonding

A study on the hydrogen bonding between the amide and carboxylic acid group in a specific compound emphasizes the importance of molecular recognition and interaction, which is critical in drug design and supramolecular chemistry (Wash et al., 1997).

Carboxamide Synthesis

Research on the synthesis of carboxamides from carboxylic acids and amines using specific reagents contributes to the field of organic synthesis, providing efficient methods for creating a wide array of amide compounds useful in pharmaceuticals and materials science (Shiina et al., 2000).

properties

IUPAC Name |

2,2-dimethyl-4-oxopyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2)3-5(10)4-9(7)6(8)11/h3-4H2,1-2H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONFHOUVFGIHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)

![2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2705709.png)

![2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2705711.png)

![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)

![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)